molecular formula C12H19NO4 B1312863 cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid CAS No. 233600-33-4

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid

Cat. No.: B1312863
CAS No.: 233600-33-4
M. Wt: 241.28 g/mol
InChI Key: QWRRLPZJKAWOFL-BDAKNGLRSA-N
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Description

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid: is a versatile chemical compound used in various scientific research fields. Its unique structure and reactivity make it valuable in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid typically involves the reaction of cyclohexene with tert-butoxycarbonylamino groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonylamino group is replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing biochemical processes and cellular functions .

Comparison with Similar Compounds

  • cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid
  • cis-2-tert-Butoxycarbonylamino-cyclooctanecarboxylic acid
  • cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

Uniqueness: cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .

Properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRRLPZJKAWOFL-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C=CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469607
Record name (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233600-33-4
Record name (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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